Cas no 1448139-93-2 ((2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide)

(2E)-N-2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide is a chemically synthesized small molecule featuring a pyrimidine core with a dimethylamino substituent and a conjugated (2E)-3-phenylprop-2-enamide side chain. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as an intermediate or bioactive scaffold. The dimethylpyrimidine moiety enhances binding affinity in target interactions, while the α,β-unsaturated amide group may confer electrophilic reactivity or serve as a Michael acceptor in covalent inhibition. Its well-defined stereochemistry (E-configuration) ensures consistency in molecular recognition studies. The compound’s stability and synthetic accessibility make it suitable for further derivatization in drug discovery or mechanistic investigations. Analytical characterization is facilitated by its distinct UV/Vis absorption profile.
(2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide structure
1448139-93-2 structure
Product name:(2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide
CAS No:1448139-93-2
MF:C17H20N4O
Molecular Weight:296.366903305054
CID:6356656
PubChem ID:71807210

(2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide
    • (E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
    • (2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
    • 1448139-93-2
    • AKOS024560512
    • N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide
    • F6438-0025
    • N-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-phenylacrylamide
    • インチ: 1S/C17H20N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,20,22)/b11-10+
    • InChIKey: NAESXVPVKQCPQK-ZHACJKMWSA-N
    • SMILES: O=C(/C=C/C1C=CC=CC=1)NC1=C(C)N=C(N=C1C)N(C)C

計算された属性

  • 精确分子量: 296.16371127g/mol
  • 同位素质量: 296.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 378
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 58.1Ų

(2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6438-0025-10μmol
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6438-0025-15mg
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
15mg
$89.0 2023-09-09
Life Chemicals
F6438-0025-5μmol
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6438-0025-1mg
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
1mg
$54.0 2023-09-09
Life Chemicals
F6438-0025-20mg
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
20mg
$99.0 2023-09-09
Life Chemicals
F6438-0025-10mg
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
10mg
$79.0 2023-09-09
Life Chemicals
F6438-0025-2μmol
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6438-0025-20μmol
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6438-0025-4mg
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
4mg
$66.0 2023-09-09
Life Chemicals
F6438-0025-5mg
(2E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
1448139-93-2
5mg
$69.0 2023-09-09

(2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide 関連文献

(2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamideに関する追加情報

Introduction to (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide (CAS No. 1448139-93-2)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide (CAS No. 1448139-93-2), has garnered significant attention due to its unique structural properties and potential biological activities. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse pharmacological applications.

The molecular structure of (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide consists of a pyrimidine core substituted with various functional groups. The presence of a dimethylamino group at the 2-position and phenyl groups at the 3-position contributes to its distinct chemical and biological characteristics. This arrangement not only enhances its solubility in various solvents but also influences its interaction with biological targets.

Recent research in the field of medicinal chemistry has highlighted the importance of pyrimidine derivatives in drug discovery. Pyrimidines are known for their ability to mimic natural nucleobases, making them valuable scaffolds for designing inhibitors and activators of enzymes and receptors. The compound (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide is no exception, as it exhibits promising properties that make it a candidate for further investigation.

In particular, studies have shown that this compound demonstrates inhibitory activity against certain enzymes involved in cancer cell proliferation. The dimethylamino group and phenyl substituents are believed to contribute to its binding affinity by forming specific interactions with the active sites of these enzymes. This has opened up avenues for exploring its potential as an anticancer agent.

Moreover, the structural flexibility of (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide allows for modifications that can enhance its pharmacological properties. Researchers have been experimenting with different derivatives to optimize its efficacy and reduce potential side effects. Such modifications are crucial in drug development, as they can significantly improve the therapeutic index of a compound.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. The use of modern analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has facilitated the characterization of this compound's structure and properties.

One of the most exciting aspects of studying (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide is its potential in combination therapy. Research indicates that it may synergize with existing drugs to produce a more potent therapeutic effect. This concept is particularly relevant in the treatment of multidrug-resistant cancers, where combination therapies are often necessary to overcome resistance mechanisms.

The pharmacokinetic profile of this compound is also an area of active investigation. Understanding how it is absorbed, distributed, metabolized, and excreted by the body is crucial for determining its optimal dosage and administration route. Preclinical studies have provided valuable insights into these aspects, paving the way for clinical trials to evaluate its safety and efficacy in human subjects.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been used to predict the binding interactions between (2E)-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl-3-phenylprop-2-enamide and biological targets. These predictions have guided experimental efforts and helped identify promising derivatives with enhanced activity.

In conclusion, (CAS No. 1448139-93) represents a fascinating compound with significant potential in pharmaceutical applications. Its unique structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so does the hope that it will contribute to the advancement of modern medicine.

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